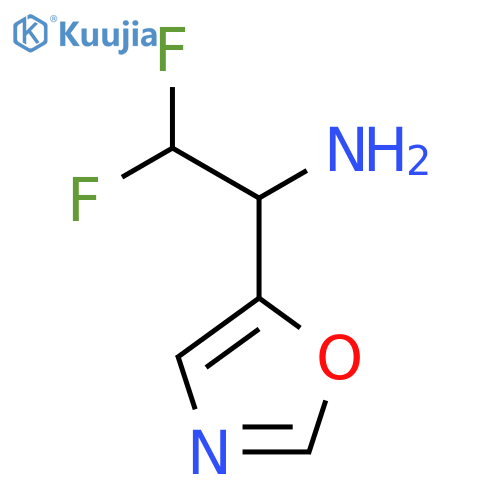

Cas no 2229409-76-9 (2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine)

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine

- 2229409-76-9

- EN300-1959345

-

- インチ: 1S/C5H6F2N2O/c6-5(7)4(8)3-1-9-2-10-3/h1-2,4-5H,8H2

- InChIKey: WAJSKHCTWJPSLK-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1=CN=CO1)N)F

計算された属性

- せいみつぶんしりょう: 148.04481914g/mol

- どういたいしつりょう: 148.04481914g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 52Ų

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1959345-0.05g |

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine |

2229409-76-9 | 0.05g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1959345-1.0g |

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine |

2229409-76-9 | 1g |

$1801.0 | 2023-06-03 | ||

| Enamine | EN300-1959345-5g |

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine |

2229409-76-9 | 5g |

$3894.0 | 2023-09-17 | ||

| Enamine | EN300-1959345-0.25g |

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine |

2229409-76-9 | 0.25g |

$1235.0 | 2023-09-17 | ||

| Enamine | EN300-1959345-2.5g |

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine |

2229409-76-9 | 2.5g |

$2631.0 | 2023-09-17 | ||

| Enamine | EN300-1959345-10.0g |

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine |

2229409-76-9 | 10g |

$7742.0 | 2023-06-03 | ||

| Enamine | EN300-1959345-1g |

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine |

2229409-76-9 | 1g |

$1343.0 | 2023-09-17 | ||

| Enamine | EN300-1959345-0.1g |

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine |

2229409-76-9 | 0.1g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1959345-0.5g |

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine |

2229409-76-9 | 0.5g |

$1289.0 | 2023-09-17 | ||

| Enamine | EN300-1959345-5.0g |

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine |

2229409-76-9 | 5g |

$5221.0 | 2023-06-03 |

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine 関連文献

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amineに関する追加情報

Introduction to 2,2-Difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine (CAS No. 2229409-76-9)

2,2-Difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine (CAS No. 2229409-76-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of difluoroalkylamines, which are known for their ability to modulate various biological processes and interactions. The presence of the difluoro substituents and the 1,3-oxazole ring imparts distinct chemical and pharmacological properties to this molecule, making it a valuable candidate for further investigation.

The chemical structure of 2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine is characterized by a difluoromethyl group attached to an amine functional group and a 1,3-oxazole ring. The difluoromethyl group is known to influence the electronic properties of the molecule, enhancing its lipophilicity and potentially altering its binding affinity to biological targets. The 1,3-oxazole ring, on the other hand, provides structural rigidity and can participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding.

Recent studies have explored the potential applications of 2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine in various therapeutic areas. One notable area of research is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme in the biosynthesis of a specific metabolite associated with certain diseases. This finding suggests that 2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine could be developed into a novel therapeutic agent for treating conditions related to metabolic dysregulation.

In addition to its enzymatic inhibition properties, 2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine has also shown promise in modulating receptor-mediated signaling pathways. A recent investigation published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound can selectively bind to and modulate the activity of certain G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling and are important targets for drug development. The ability of 2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine to interact with GPCRs opens up new avenues for developing drugs that can fine-tune these signaling pathways for therapeutic benefit.

The pharmacokinetic properties of 2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and is stable under physiological conditions, which are essential characteristics for a successful drug candidate. Furthermore, preclinical studies have shown that 2,2-difluoro-1-(1,3-oxazol-5-y\-l)ethan\-1\-amine has low toxicity and does not exhibit significant off-target effects at therapeutic concentrations.

In the context of drug discovery and development, the synthesis and optimization of 2,2-difluoro\-1\-(1\-,3\-oxazol\-5\-yl\)ethan\-1\-amine-based compounds have been an active area of research. Chemists have employed various synthetic strategies to modify the structure of this compound to enhance its potency and selectivity while minimizing potential side effects. For example, researchers at a leading pharmaceutical company have developed a series of analogs by introducing additional functional groups or altering the position of existing substituents. These efforts have led to the identification of several promising lead compounds that are currently undergoing further evaluation in preclinical studies.

The potential applications of 2\-,2\-\difluoro\-1\-\(1\-,3\-oxazol\-5\-yl\)ethan\-1\-amine extend beyond traditional small molecule therapeutics. Recent advances in nanotechnology have opened up new possibilities for delivering this compound more effectively to target tissues or cells. For instance, encapsulating 2\-,2\-\difluoro\-1\-\(1\-,3\-oxazol\-5\-yl\)ethan\-1\-amine within nanoparticles can enhance its stability and bioavailability while reducing systemic toxicity. This approach has shown promise in improving the therapeutic index of the compound and may lead to more effective treatments for various diseases.

In conclusion, 2\-,2\-\difluoro\-1\-\(1\-,3\-oxazol\-5\-yl\)ethan\-1\-amine (CAS No\. 2229409\-\76\-\9) is a promising compound with diverse biological activities and potential therapeutic applications\. Its unique chemical structure endows it with favorable pharmacological properties and makes it an attractive candidate for further development\. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use as a therapeutic agent\. As our understanding of this compound deepens\: we can anticipate significant advancements in the treatment of various diseases using this innovative chemical entity\.

2229409-76-9 (2,2-difluoro-1-(1,3-oxazol-5-yl)ethan-1-amine) 関連製品

- 209482-01-9(1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine)

- 2227740-84-1(methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate)

- 1214337-94-6(Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-)

- 1537722-81-8(3-(Methanesulfinylmethyl)azetidine)

- 1375067-81-4(4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride)

- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)

- 878735-47-8(1,3,6,7-tetramethyl-8-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2227801-40-1(2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole)

- 1346600-56-3(Butopamine-d4 Hydrochloride)

- 898760-07-1(oxazol-2-yl-(4-propylphenyl)methanone)